molecular formula C19H23ClN4O3S2 B2516369 N-(4-chlorophenyl)-2-((4-(2-((2-morpholinoethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954017-89-1

N-(4-chlorophenyl)-2-((4-(2-((2-morpholinoethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2516369
CAS RN: 954017-89-1
M. Wt: 454.99
InChI Key: YALMRHICGRQWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((4-(2-((2-morpholinoethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23ClN4O3S2 and its molecular weight is 454.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-((2-morpholinoethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-((2-morpholinoethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a starting material for the synthesis of heterocyclic compounds. Researchers have explored its use in the development of pyrazole rings with antimalarial and antibacterial activities . Further investigations could focus on optimizing its pharmacological properties and exploring its potential as a lead compound for drug development.

Crystallography and Spectroscopy

Detailed crystallographic and spectroscopic studies are essential. Researchers should determine the compound’s crystal structure, analyze its IR, 1H NMR, and 13C NMR spectra, and explore its conformational preferences. These data provide crucial insights into its molecular properties.

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S2/c20-14-1-3-15(4-2-14)22-18(26)13-29-19-23-16(12-28-19)11-17(25)21-5-6-24-7-9-27-10-8-24/h1-4,12H,5-11,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMRHICGRQWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-((2-morpholinoethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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